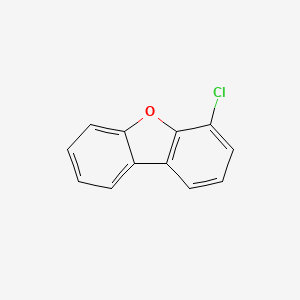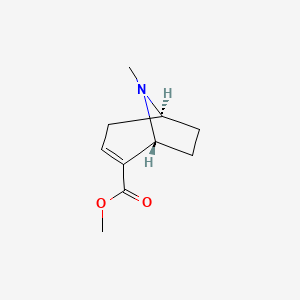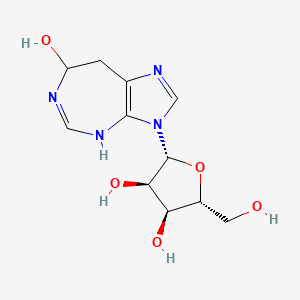![molecular formula C18H11B B1201482 7-Bromobenz[a]anthracene CAS No. 32795-84-9](/img/structure/B1201482.png)
7-Bromobenz[a]anthracene
Descripción general
Descripción
7-Bromobenz[a]anthracene is an aromatic compound with the chemical formula C18H11Br. It is a yellow crystalline solid known for its unique chemical properties. This compound is primarily used as an initiator and intermediate in various chemical reactions .
Mecanismo De Acción
Target of Action
7-Bromobenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) that primarily targets the cellular macromolecules such as DNA, proteins, and lipids . It interacts with these targets, leading to various biochemical and physiological changes.
Mode of Action
The compound’s mode of action involves its interaction with cellular macromolecules. It is known to intercalate into DNA , causing mutations and DNA damage . This can lead to altered gene expression and disruption of normal cellular functions.
Biochemical Pathways
It is known that the compound can inducefree radical formation . This can lead to oxidative stress, DNA damage, and initiation of carcinogenesis .
Result of Action
The primary result of this compound’s action is the induction of genotoxic effects . This includes DNA damage, mutations, and potentially the initiation of carcinogenesis . These effects can disrupt normal cellular functions and lead to diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other chemicals, temperature, pH, and the biological environment within the organism . For instance, the presence of certain enzymes can enhance the compound’s metabolic activation, increasing its genotoxic effects .
Análisis Bioquímico
Biochemical Properties
7-Bromobenz[a]anthracene plays a role in various biochemical reactions, particularly in the context of its metabolism by liver enzymes. It interacts with cytochrome P450 enzymes, which are responsible for its metabolic activation. The compound undergoes stereoselective metabolism by rat liver microsomes to form trans-dihydrodiol metabolites . These interactions are crucial as they determine the compound’s biochemical behavior and potential toxicity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s metabolites can induce changes in gene expression related to detoxification and stress response pathways . Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to cytochrome P450 enzymes, leading to its metabolic activation and the formation of reactive intermediates. These intermediates can bind to DNA and proteins, causing mutations and other cellular damage . The compound’s ability to inhibit or activate specific enzymes also plays a role in its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s metabolites can accumulate over time, leading to prolonged cellular stress and potential toxicity . The temporal dynamics of these effects are crucial for understanding the compound’s behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild cellular stress and metabolic changes. At higher doses, it can cause significant toxicity, including damage to liver and lung tissues . The dosage-dependent effects are important for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These pathways lead to the formation of various metabolites, including trans-dihydrodiols and phenolic derivatives . The compound’s interaction with these enzymes and the resulting metabolic flux are critical for understanding its biochemical behavior and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on cellular function and overall toxicity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms are important for understanding how the compound exerts its effects at the cellular level and for developing strategies to mitigate its potential toxicity.
Métodos De Preparación
7-Bromobenz[a]anthracene can be synthesized through the bromination of phenylanthracene. The process involves reacting phenylanthracene with a bromine compound in an appropriate solvent. This reaction is a substitution reaction where the bromide replaces a hydrogen atom on the phenylanthracene molecule . The reaction conditions and the ratio of reactants need to be carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
7-Bromobenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different dihydrodiols.
Reduction: The compound can be reduced under specific conditions.
Substitution: As seen in its preparation, it undergoes substitution reactions where bromine can be replaced by other substituents.
Common reagents used in these reactions include bromine for bromination, and various oxidizing and reducing agents for other reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Bromobenz[a]anthracene has several applications in scientific research:
Chemistry: It is used as an initiator in free radical polymerization reactions.
Biology: The compound is studied for its metabolic pathways and interactions with biological systems.
Medicine: Research is ongoing to understand its potential effects and applications in medical science.
Industry: It serves as an intermediate in the synthesis of dyes and fluorescent compounds.
Comparación Con Compuestos Similares
7-Bromobenz[a]anthracene can be compared with other similar compounds such as:
- 7-Chlorobenz[a]anthracene
- 9-Bromoanthracene
- 1-Bromonaphthalene
These compounds share similar aromatic structures but differ in their substituents and specific chemical properties. The uniqueness of this compound lies in its specific bromine substitution, which influences its reactivity and applications .
Propiedades
IUPAC Name |
7-bromobenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRNWCDRODWMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186461 | |
| Record name | 7-Bromobenzanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32795-84-9 | |
| Record name | 7-Bromobenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32795-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromobenzanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32795-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Bromobenzanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-benz(a)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-BROMOBENZANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8V4Q1J7L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]](/img/structure/B1201402.png)


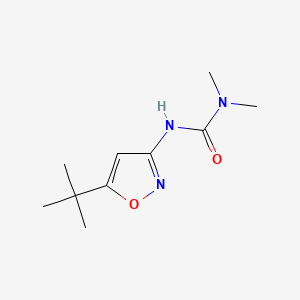
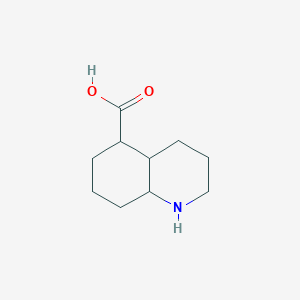
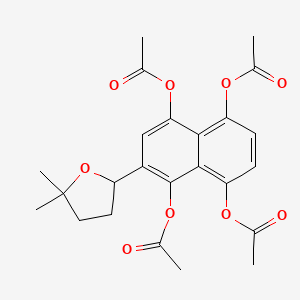
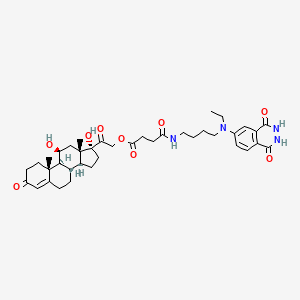
![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)
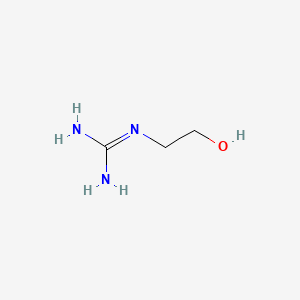
![calcium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate](/img/structure/B1201405.png)

